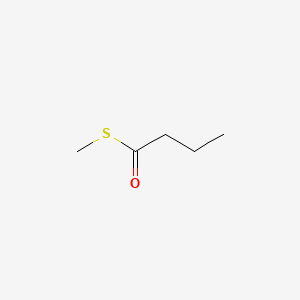

S-Methyl butanethioate

Beschreibung

Contextualization within Thioester Chemistry and Organosulfur Compounds

S-Methyl butanethioate, with the chemical formula C5H10OS, is classified as a thioester. echemi.comnih.gov Thioesters are a class of organosulfur compounds characterized by a carbonyl group bonded to a sulfur atom, which in turn is bonded to an organic group. hmdb.ca They are the sulfur analogs of esters. This functional group imparts distinct chemical properties that differentiate them from their oxygen-containing counterparts. The carbon-sulfur bond in thioesters is a key feature, influencing their reactivity and making them important intermediates in organic synthesis.

Organosulfur compounds, in general, are a broad class of chemical compounds containing at least one carbon-sulfur bond. They are ubiquitous in nature and play crucial roles in various biological and industrial processes. This compound is a representative example of a simple aliphatic thioester and serves as a fundamental building block for understanding the chemistry of more complex organosulfur molecules. hmdb.ca Its study provides insights into the behavior of the thioester functional group, which is present in numerous natural products, pharmaceuticals, and materials. researchgate.net

Significance of this compound as a Model Compound in Mechanistic Studies

The relatively simple structure of this compound makes it an ideal model compound for investigating reaction mechanisms in organic chemistry. Researchers have utilized it as a substrate in various reactions to elucidate fundamental chemical transformations. iau.irbeilstein-journals.org

For instance, this compound has been employed in studies of transition-metal-catalyzed reactions. It has served as a source of the methylthio group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-sulfur bonds. rsc.org These studies are crucial for developing new synthetic methodologies. The compound has also been used in carbonylative thiomethylation reactions. researchgate.netrsc.org

Furthermore, its use in mechanistic studies extends to understanding enzymatic reactions. The synthesis of short-chain S-methyl thioesters, including this compound, has been investigated in microorganisms like Geotrichum candidum, shedding light on the enzymatic pathways involved. chemicalbook.comchemsrc.com

Historical Development of Academic Research on this compound

Academic interest in this compound has evolved over time, driven by its relevance in different fields. Initially, much of the research focused on its occurrence in natural products and its contribution to the flavor and aroma of various foods, such as cheeses, fruits like melon and strawberry, and even spirits like Chinese Baijiu. chemicalbook.comscielo.brmdpi.com

More recently, the focus has shifted towards its application in synthetic organic chemistry. The development of new catalytic systems has opened up avenues for using this compound as a reagent for introducing the methylthio group into other molecules. researchgate.netrsc.org Research has explored its use in palladium- and copper-catalyzed reactions, demonstrating its versatility as a synthetic tool. diva-portal.orgresearchgate.net These modern synthetic methods aim to overcome the challenges associated with using odorous and toxic thiols.

Interdisciplinary Research Perspectives on this compound

The study of this compound is not confined to a single discipline but spans across various fields of scientific inquiry.

Flavor and Fragrance Chemistry: Due to its distinct cheesy and cabbage-like aroma, this compound is a significant compound in the flavor and fragrance industry. echemi.comparchem.com It is a key component of dairy aromas, particularly in cheese, and is also found in fruits. scielo.br

Biochemistry and Microbiology: The compound is produced by various microorganisms, including bacteria from the Bacillus subtilis group. mdpi.com Its role in microbial metabolism and communication is an active area of research. For example, it has been identified as a volatile organic compound released by certain bacteria that can influence the behavior of organisms like the nematode worm C. elegans. nih.gov

Medicinal Chemistry: While direct therapeutic applications are not the primary focus, the thioester functionality present in this compound is found in numerous biologically active molecules. researchgate.net Understanding its chemistry can inform the design and synthesis of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10OS | echemi.comnih.gov |

| Molecular Weight | 118.20 g/mol | nih.gov |

| CAS Number | 2432-51-1 | echemi.com |

| Appearance | Colorless to pale yellow liquid | echemi.comparchem.com |

| Odor | Putrid, rancid, sour, pungent, cabbage-like | echemi.comchemicalbook.com |

| Boiling Point | 142-143 °C at 757 mmHg | echemi.comparchem.com |

| Density | ~1.0 g/cm³ | echemi.com |

| Refractive Index | 1.457 | echemi.comparchem.com |

| Solubility | Insoluble in water; miscible in diethyl ether | echemi.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR (600 MHz, Chloroform-d) | δ = 2.89 (t, J = 7.3, 2H), 2.28 (s, 3H), 1.88 (h, J = 7.3, 2H), 1.08 (t, J = 7.4, 3H) | beilstein-journals.org |

| ¹³C NMR (151 MHz, Chloroform-d) | δ = 171.41, 37.73, 18.12, 13.74, 9.63 | beilstein-journals.org |

| Mass Spectrum (Electron Ionization) | Available in NIST WebBook | nist.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

S-methyl butanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-3-4-5(6)7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLJIIJNZJVMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047669 | |

| Record name | S-Methyl thiobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with putrid, rancid, sour, pungent cabbage odour (powerful sweet cheesy odour in dilute solution) | |

| Record name | S-Methyl butanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl thiobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

142.00 to 143.00 °C. @ 757.00 mm Hg | |

| Record name | S-Methyl butanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in diethyl ether | |

| Record name | Methyl thiobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.975 | |

| Record name | Methyl thiobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2432-51-1 | |

| Record name | S-Methyl butanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl thiolbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanethioic acid, S-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-Methyl thiobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl butanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL THIOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P1E432MYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Methyl butanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of S Methyl Butanethioate

Chemoenzymatic and Biocatalytic Synthesis Routes for S-Methyl Butanethioate

The synthesis of this compound, a notable flavor compound, has been a subject of interest in biocatalysis, leveraging enzymes and microbial systems for its production. scielo.brresearchgate.net These methods offer an alternative to traditional chemical synthesis, often under milder conditions.

Lipase-Catalyzed Thioesterification for this compound Production

Lipases (EC 3.1.1.3), which are hydrolases that typically act on carboxylic ester bonds, have been widely exploited for their ability to catalyze the synthesis of esters, including thioesters, under low water activity. scielo.brresearchgate.net The enzymatic synthesis of short-chain thioesters can be achieved through the direct thioesterification of a carboxylic acid with a thiol or through transthioesterification. dss.go.thresearchgate.net

Research has shown that various immobilized lipases are effective for producing thioesters. For instance, in solvent-free systems, lipases from Candida antarctica (such as Novozym 435) and Rhizomucor miehei have demonstrated high efficacy in catalyzing thioesterification reactions. dss.go.thnih.gov While direct thioesterification is often more efficient, transthioesterification from methyl or vinyl esters is also a viable route. dss.go.thnih.govmdpi.com For example, the synthesis of methyl butyrate (B1204436) has been achieved via transesterification of vinyl butyrate with methanol (B129727) using a lipase (B570770) from Aspergillus fumigatus, with yields reaching 86% under optimized conditions. nih.govresearchgate.net Similar principles apply to the synthesis of S-methyl thioesters, where methanethiol (B179389) or a derivative serves as the thiol source. The choice of lipase is critical, as different enzymes exhibit varying levels of effectiveness. For example, in the synthesis of palmitoyl (B13399708) thioesters, a lipase from Rhizomucor miehei was found to be more effective than those from Candida antarctica or Thermomyces lanuginosus. nih.gov Continuous-flow microreactors have also been employed for lipase-catalyzed thioester synthesis, offering advantages such as short reaction times (around 30 minutes) and high conversion rates. mdpi.com

| Enzyme Source | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica B (Novozym 435) | Thioesterification | Fatty Acids + Alkanethiols | Superior catalyst for solvent-free thioesterification in vacuo, achieving >98% conversion. | dss.go.th |

| Rhizomucor miehei (Lipozyme IM 20) | Transthioesterification | Fatty Acid Methyl Esters + Alkanethiols | More effective than Novozym 435 for transthioesterification, though this route is generally less effective than direct thioesterification. | dss.go.thnih.gov |

| Aspergillus fumigatus | Transesterification | Vinyl Butyrate + Methanol | Achieved 86% yield of methyl butyrate, demonstrating high efficiency for ester synthesis. | nih.govresearchgate.net |

| Thermomyces lanuginosus (Lipase TL IM) | Transesterification | Thiols + Vinyl Esters | Highly efficient in a continuous-flow microreactor, reaching 96% conversion in 30 minutes at 50°C. | mdpi.com |

Microbial Fermentation and Biosynthetic Pathways of S-Methyl Thioesters

Microorganisms, particularly bacteria associated with cheese ripening, are known producers of S-methyl thioesters. Species from the genus Brevibacterium, such as Brevibacterium antiquum and Brevibacterium aurantiacum, can generate these volatile sulfur compounds from precursors like short-chain fatty acids and branched-chain amino acids. nih.govresearchgate.net

The biosynthesis of S-methyl thioesters in these microbes involves complex catabolic pathways. L-methionine degradation is a key source of methanethiol (MTL), a crucial precursor. nih.govnih.gov The other required precursor, an acyl-Coenzyme A (acyl-CoA), can be formed from the catabolism of fatty acids or amino acids. nih.govresearchgate.netoup.com For example, studies on Brevibacterium have identified several acyl-CoA intermediates in the conversion of L-leucine to thioesters. nih.govresearchgate.net The transamination of L-leucine leads to the formation of S-methyl thioisovalerate, but interestingly, it can also lead to the production of other thioesters like S-methyl thioacetate (B1230152) and S-methyl thioisobutyrate, indicating a broader metabolic network. nih.govresearchgate.net In the yeast Geotrichum candidum, the synthesis of S-methyl thioacetate occurs from methanethiol and acetyl-CoA, with evidence suggesting the reaction can be both enzymatic and spontaneous depending on conditions. oup.com The activation of short-chain fatty acids to their acyl-CoA form appears to be a prerequisite for their conversion into S-methyl thioesters. oup.com

Enantioselective Synthesis and Stereochemical Control of this compound Isomers

Enantioselective synthesis is crucial when dealing with chiral molecules, where different stereoisomers can have distinct biological activities or sensory properties. While specific research on the enantioselective synthesis of this compound isomers is not extensively detailed in the provided context, the principles of stereochemical control are well-established in related enzymatic and chemical syntheses.

Lipases are widely used for the kinetic resolution of racemic mixtures, a process that can be applied to the synthesis of enantiomerically pure esters. For instance, lipases from Rhizomucor miehei and Aspergillus niger have been successfully used for the enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester. srce.hr This demonstrates the potential for using enzymatic methods to achieve stereochemical control in the synthesis of structurally similar thioesters. In metal-catalyzed reactions, stereocontrol can be exerted by chiral ligands or by the inherent structure of complexed substrates. For example, in reactions involving tricarbonyl(arene)chromium complexes, the bulky metal fragment can direct incoming reagents to attack a specific face of the molecule, thereby controlling the stereochemical outcome of reactions even at positions remote from the complexed ring. chemistry-chemists.com

Metal-Catalyzed Coupling and Functionalization Reactions Involving this compound

This compound is not only a synthetic target but also serves as a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. It functions as a convenient and stable source for transferring methylthio (-SMe) groups.

Palladium-Catalyzed Transthioetherification with this compound as a Reagent

A novel palladium-catalyzed intermolecular transthioetherification has been developed, enabling the synthesis of aryl methyl sulfides from aryl halides. rsc.orgrsc.org In this process, this compound acts as a practical and effective methylthiolating reagent. rsc.orgnih.gov The reaction is typically catalyzed by a palladium complex, such as one formed from Palladium(II) chloride (PdCl₂) and a bulky phosphine (B1218219) ligand like Xantphos, in the presence of a base. rsc.orgrsc.org This methodology allows for the transfer of the -SMe group from the thioester to an aryl halide, providing a direct route to various aryl sulfides. rsc.orgrsc.org This transformation is significant as it avoids the use of foul-smelling and toxic thiols like methyl mercaptan. rsc.orgnih.gov

Carbonylative Thiomethylation Processes Utilizing this compound

The same catalytic system used for transthioetherification can be adapted for carbonylative processes. rsc.org Carbonylative thiomethylation involves the introduction of both a carbonyl group (CO) and a methylthio group across an aryl halide. rsc.orgnih.gov this compound has been successfully utilized as the methylthio source in the palladium-catalyzed carbonylative thiomethylation of aryl halides to produce aryl methylthioesters. rsc.orgnih.govresearchgate.net The reaction proceeds under a carbon monoxide atmosphere, and similar to transthioetherification, it is catalyzed by a palladium/Xantphos system. rsc.orgresearchgate.net This method represents the first example of carbonylative methylthioesterification of aryl halides and demonstrates good functional group tolerance, yielding the desired products in good to excellent yields. rsc.orgrsc.orgnih.gov

| Reaction Type | Aryl Halide (Example) | Reagent | Catalyst System | Conditions (Example) | Product (Example) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Thiomethylation | 4-Iodoanisole | This compound | PdCl₂ (5 mol%), Xantphos (5 mol%) | KOtBu, Xylene, 140°C, 12 h | 4-Methoxy-1-(methylthio)benzene | 81% | rsc.orgresearchgate.net |

| Thiomethylation | 1-Iodonaphthalene | This compound | PdCl₂ (5 mol%), Xantphos (5 mol%) | KOtBu, Xylene, 140°C, 12 h | 1-(Methylthio)naphthalene | 75% | rsc.orgresearchgate.net |

| Carbonylative Thiomethylation | 4-Iodoanisole | This compound | PdCl₂ (5 mol%), Xantphos (5 mol%) | KOtBu, 20 bar CO, Xylene, 130°C, 16 h | S-Methyl 4-methoxybenzothioate | 81% | rsc.orgresearchgate.net |

| Carbonylative Thiomethylation | 1-Iodonaphthalene | This compound | PdCl₂ (5 mol%), Xantphos (5 mol%) | KOtBu, 20 bar CO, Xylene, 130°C, 16 h | S-Methyl 1-naphthothioate | 85% | rsc.orgresearchgate.net |

Copper-Catalyzed Thioetherification Employing this compound as a Thiol Transfer Agent

A noteworthy advancement is the use of this compound in copper-catalyzed thioetherification reactions. This method provides a convenient route for the synthesis of alkyl sulfides from alkyl halides, using S-alkyl butanethioate as a source of the thiol group. researchgate.netresearchgate.net The process is characterized by its operational simplicity and broad substrate scope, accommodating both primary and secondary alkyl iodides. researchgate.netresearchgate.net This catalytic protocol demonstrates good functional group tolerance and high efficiency, offering a valuable alternative to methods that use foul-smelling and toxic thiols. researchgate.netresearchgate.net

The reaction effectively proceeds by activating the C-S bond of the thioester, facilitating the transfer of the methylthio group. This approach has been successfully applied to the synthesis of a variety of substituted aryl methyl sulfides. researchgate.net

Nickel-Catalyzed Radical Cross-Thioesterification Methodologies

In the realm of radical chemistry, nickel-catalyzed cross-thioesterification has emerged as a powerful technique. This method utilizes a nickel-catalyzed sensitized electron transfer process to produce a diverse range of methyl thioesters. researchgate.netresearchgate.net This strategy is noted for its high chemoselectivity, tolerance of various functional groups, and scalability. researchgate.netresearchgate.net A key advantage of this methodology is its ability to functionalize complex molecules, including drugs and amino acids. researchgate.net

The reaction mechanism is believed to involve the merger of photocatalytic electron transfer, energy transfer, and nickel catalysis, which collectively drive the radical thioesterification. researchgate.net This approach circumvents the need for more expensive metal catalysts like palladium and iridium, which have been used in similar transformations. researchgate.net

Nucleophilic Acylation and Amidation Reactions Mediated by this compound

This compound also serves as an effective acylating and amidating agent, particularly for heteroaromatic systems.

A significant application of this compound is in the N-acylation of indoles. beilstein-journals.org This reaction provides a direct and efficient method for the synthesis of N-acylindoles, which are common motifs in pharmaceuticals and natural products. beilstein-journals.org The use of thioesters like this compound as the acyl source offers an advantage over traditional methods that often rely on unstable and reactive acyl chlorides. beilstein-journals.orgresearchgate.net

The reaction is typically carried out at elevated temperatures in a solvent such as xylene, with a base like cesium carbonate (Cs2CO3) playing a crucial role in the process. beilstein-journals.orgbeilstein-journals.org A variety of substituted indoles and even other heterocycles like carbazole (B46965) can be successfully acylated using this method, affording moderate to good yields of the corresponding amides. beilstein-journals.orgresearchgate.net For instance, the reaction of 3-methyl-1H-indole with this compound at 140 °C for 12 hours yields 1-(3-methyl-1H-indol-1-yl)butan-1-one. beilstein-journals.org

Table 1: N-Acylation of Indoles with this compound

Thermolytic and Rearrangement Studies of this compound Precursors and Derivatives

The thermal behavior of precursors and derivatives of this compound has been a subject of study. For example, the thermolysis of 2-acetoxy-5,5-dimethyl-2-methylthio-Δ³-1,3,4-oxadiazoline in benzene (B151609) at 110 °C leads to the formation of S-methyl 2-oxopropanethioate through a 1,2-acyl migration in the intermediate acetoxy(methylthio)carbene. researchgate.net This study also reported the formation of S,S-dimethyl 2-acetoxy-2-methylpropanebis(thioate) and S-methyl 2-acetoxy-2-(methylthio)butanethioate, which are derived from the reaction of the initial product with the carbene. researchgate.net Such studies provide insight into the rearrangement pathways and reactivity of carbene intermediates generated from thioester-containing precursors.

Precursor Chemistry and Sustainable Feedstock Utilization for this compound Synthesis

The synthesis of this compound and related thioesters is increasingly focused on sustainable practices, including the use of renewable feedstocks. wordpress.comresearchgate.net Traditionally, this compound can be synthesized from the reaction of butanethioic acid with a methylating agent. vulcanchem.com However, there is a growing interest in developing synthetic routes that utilize biomass-derived starting materials. wordpress.comresearchgate.net

One approach involves the conversion of biomass into intermediates like fatty acids, which can then be subjected to thioesterification. researchgate.nethmdb.ca For example, ricinoleic acid, a renewable feedstock, can be reacted with thiols under mild, solvent-free conditions to produce thiol esters. researchgate.net While not a direct synthesis of this compound, this demonstrates the principle of using renewable resources for thioester production. The development of processes that start from bio-based feedstocks like glycerol (B35011) or sugars to produce the necessary precursors for this compound synthesis is an active area of research aimed at improving the sustainability of chemical manufacturing. wordpress.comrsc.org

Advanced Spectroscopic Characterization and Analytical Methodologies for S Methyl Butanethioate

Vibrational Spectroscopy for Comprehensive Structural and Conformational Analysis

Vibrational spectroscopy serves as a powerful tool for elucidating the structural and conformational intricacies of molecules like S-methyl butanethioate. By probing the vibrational modes of chemical bonds, techniques such as Fourier Transform Infrared (FTIR) spectroscopy provide a molecular fingerprint, offering insights into functional groups and bonding arrangements.

Fourier Transform Infrared (FTIR) Spectroscopy (Vapor and Condensed Phase) of this compound

FTIR spectroscopy of this compound, whether in the vapor or condensed phase, reveals characteristic absorption bands that are indicative of its molecular structure. The presence of a strong carbonyl (C=O) stretching vibration is a hallmark of its thioester functional group. The specific frequencies of these vibrations can be influenced by the physical state of the sample. In the vapor phase, the molecules are more isolated, leading to sharper and more defined spectral features compared to the condensed phase where intermolecular interactions can cause band broadening and shifts. A vapor phase IR spectrum is available for this compound, providing valuable data for its identification. nih.gov The analysis of these spectra is crucial for confirming the presence of the this compound structure in various samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the this compound molecule.

In the ¹H NMR spectrum, the protons of the methyl group attached to the sulfur atom (S-CH₃) typically appear as a singlet, while the protons of the butyl chain exhibit distinct multiplets corresponding to their positions relative to the carbonyl group. For instance, the protons on the carbon adjacent to the carbonyl group (α-protons) will have a different chemical shift compared to the protons on the terminal methyl group of the butyl chain.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the thioester group is particularly characteristic, appearing at a downfield chemical shift. Spectroscopic data from both ¹H and ¹³C NMR are available and have been used to confirm the structure of this compound in various studies. nih.govamazonaws.combeilstein-journals.org

Below is a table summarizing typical NMR data for this compound.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~2.5 | Triplet | -CH₂-C(=O)S- |

| ¹H | ~2.3 | Singlet | S-CH₃ |

| ¹H | ~1.6 | Sextet | -CH₂-CH₂-C(=O)- |

| ¹H | ~0.9 | Triplet | CH₃-CH₂- |

| ¹³C | ~200 | - | C=O |

| ¹³C | ~46 | - | -CH₂-C(=O)S- |

| ¹³C | ~26 | - | -CH₂-CH₂-C(=O)- |

| ¹³C | ~13 | - | CH₃-CH₂- |

| ¹³C | ~11 | - | S-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry-Based Techniques for Identification and Quantitative Profiling in Complex Matrices

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of compounds in complex mixtures. When coupled with a separation technique like gas chromatography, it becomes a powerful tool for analyzing volatile compounds such as this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. nih.govnih.govmdpi.com In this technique, the volatile components of a sample are first separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparing it to spectral libraries. nist.govnist.gov

GC-MS has been extensively used for the volatile profiling of various matrices, including food and biological samples, where this compound has been identified as a key aroma compound. nih.govcore.ac.uksemanticscholar.org The technique is not only qualitative but also quantitative, allowing for the determination of the concentration of this compound in a given sample. This is often achieved by using an internal standard and creating a calibration curve. The separation of this compound from other volatile compounds is crucial for its accurate quantification, and the choice of GC column and temperature program is critical for achieving good resolution. nih.gov

The following table outlines a typical GC-MS method for the analysis of this compound.

| Parameter | Condition |

| GC Column | DB-1701 or similar mid-polarity column |

| Injector Temperature | 240 °C |

| Oven Program | Initial temperature of 40 °C, ramped to 250 °C |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 20-300 |

Advanced Chromatographic Separation and Purification Strategies for this compound

The accurate analysis of this compound in complex samples often requires sophisticated extraction and pre-concentration techniques to isolate it from the matrix and enhance its signal during analysis.

Headspace Stir-Bar Sorptive Extraction (HSSE) for this compound Analysis

Headspace stir-bar sorptive extraction (HSSE) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds from liquid and solid samples. nih.gov The method involves placing a magnetic stir bar coated with a sorbent material, typically polydimethylsiloxane (B3030410) (PDMS), in the headspace above the sample. mdpi.comsciforum.net The volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the PDMS coating of the stir bar. sciforum.netdntb.gov.ua

After an equilibration period, the stir bar is removed and thermally desorbed in the injector of a GC-MS system. This releases the trapped analytes for separation and detection. HSSE offers several advantages, including high sensitivity, reduced matrix effects, and minimal solvent consumption. nih.gov It has been successfully applied to the analysis of aroma compounds in various food products, where it has been shown to effectively extract and concentrate sulfur compounds like this compound. mdpi.comsciforum.netresearchgate.net The efficiency of the extraction depends on several factors, including the sample matrix, temperature, extraction time, and the properties of the sorbent material. nih.gov The use of HSSE has been instrumental in studying the changes in the concentration of this compound during processes like fruit ripening. mdpi.comsciforum.netresearcher.life

Biochemical and Biological Research on S Methyl Butanethioate

Metabolic Pathways and Enzymes Associated with S-Methyl Butanethioate

Research indicates that this compound is connected to several metabolic pathways, primarily those involving lipids and fatty acids.

Involvement of this compound in Lipid Metabolic Processes

This compound is involved in lipid metabolism. foodb.casmolecule.com It is considered a metabolite within these pathways and may play a role in processes such as lipid transport and even lipid peroxidation, which suggests a potential connection to oxidative stress responses. foodb.cahmdb.ca The structure of this compound allows it to interact with various biological molecules, potentially influencing metabolic pathways related to the synthesis and breakdown of fatty acids. smolecule.com

Role of this compound in Fatty Acid Metabolism and Related Pathways

As a fatty acyl thioester, this compound is intrinsically linked to fatty acid metabolism. foodb.cahmdb.ca Thioesters are critical intermediates in various metabolic reactions. The metabolism of sulfur-containing amino acids, such as methionine, can lead to the formation of volatile sulfur compounds, including thioesters like this compound, particularly during fermentation processes. semanticscholar.org For instance, in the production of certain fermented beverages, microbial enzymatic reactions break down proteins into sulfur-containing amino acids, which then act as precursors for these volatile compounds. semanticscholar.org

Enzymatic Hydrolysis and Biosynthesis of this compound by Hydrolases (e.g., Lipases, Esterases)

The synthesis and breakdown of this compound are often facilitated by hydrolase enzymes, particularly lipases and esterases. Lipases, which are a class of hydrolases, are known to catalyze the formation of esters (esterification) under conditions of low water activity, a reversal of their usual hydrolytic function. scielo.brscielo.br This enzymatic synthesis is of significant interest for producing natural flavor compounds. researchgate.net

Biocatalytic methods using lipases have been explored for the synthesis of thioesters like this compound due to their high specificity and mild reaction conditions. smolecule.com The enzymatic synthesis of flavor esters, such as methyl butanoate, has been demonstrated using lipase (B570770) from Thermomyces lanuginosus. science.gov Similarly, lipases are utilized for the synthesis of this compound, which is a key component of dairy and fruit aromas. scielo.brscielo.br The hydrolysis of this thioester, breaking it down into butanethioic acid and methanol (B129727), is also a typical reaction for this class of compounds. smolecule.com

Natural Occurrence and Biosynthetic Mechanisms of this compound in Biological Systems

This compound is found in a variety of natural systems, from ripening fruits to fermented food products, where it contributes to their characteristic aromas.

This compound in Plant Volatiles and Ripening Processes (e.g., Cucumis melo)

This compound has been identified as a volatile compound in plants. A notable example is its presence in melons (Cucumis melo). nih.govdntb.gov.ua Studies on near-isogenic lines of melon have shown that the concentration of sulfur-derived compounds, including this compound and S-methyl 3-methylbutanethioate, increases gradually during the ripening process. nih.govdntb.gov.uasciforum.netnih.gov This increase is often concomitant with the production of ethylene, a key hormone in climacteric fruit ripening. sciforum.net The aromatic profile of these melons is complex, with a predominance of various esters, and the changing levels of compounds like this compound are crucial to the development of the fruit's final aroma. nih.govnih.gov

The presence of this compound has also been detected in the volatile emissions of Bacillus cereus, a bacterium that can be associated with plants. apsnet.org In this context, it was one of the major volatile organic compounds identified. apsnet.org

This compound in Fermented Food Products (e.g., Cheeses, Beer)

This compound is a well-known flavor component in a variety of fermented foods, contributing to their distinct sensory profiles.

Cheeses: This compound is a significant contributor to the aroma of many cheeses, particularly those with strong, ripe flavors. scielo.brscielo.brresearchgate.netfragranceu.comfragranceconservatory.com Its presence is often described as cheesy, creamy, and sometimes sulfury. fragranceu.com The formation of this compound in cheese is a result of microbial activity. For example, strains of Brevibacterium isolated from cheese have been shown to produce S-methyl thioesters from precursors like short-chain fatty acids or branched-chain amino acids. nih.gov An integrated omics approach in studying soft-type ripened cheese revealed a positive correlation between the presence of certain bacteria, such as Brevibacterium, and sulfur compounds like this compound. nih.gov

Below is a table summarizing the occurrence of this compound in various food products.

| Food Product | Role of this compound |

| Cheeses | Contributes to a sharp, ripe, cheesy, and fermented aroma and flavor. fragranceu.comnih.gov |

| Beer | A volatile component contributing to the overall flavor profile. nist.govgoogle.com |

| Fermented Fruits | Used as a flavoring agent. fragranceu.com |

| Melons (Cucumis melo) | A volatile compound that increases during ripening, contributing to the fruit's aroma. nih.govdntb.gov.uasciforum.net |

Production of this compound by Specific Microorganisms

The biosynthesis of this compound has been identified in several microorganisms, including fungi and bacteria.

Geotrichum candidum

The fungus Geotrichum candidum is known for its role in the ripening of certain cheeses, contributing to their characteristic aroma profiles. Research has demonstrated that specific strains of this microorganism are capable of producing a variety of sulfur compounds, including this compound.

In a study of ten different strains of G. candidum grown on a liquid cheese model medium, four strains were found to produce significant amounts of several S-methyl thioesters, including this compound. nih.govnih.gov This was a noteworthy finding as it was the first time the production of these compounds had been attributed to a fungus. nih.govnih.gov The production of this compound and other related thioesters by G. candidum is believed to occur through a common enzymatic pathway. nih.gov The volatile compounds produced by these strains were extracted using dynamic headspace extractions and analyzed by gas chromatography-mass spectrometry. nih.govnih.gov

The ability of G. candidum to produce these flavor compounds has potential applications in the food industry, particularly in the development of starter cultures for cheeses to enhance their organoleptic properties. nih.gov Lipases produced by Geotrichum candidum are also of interest for their role in synthesizing flavor esters like this compound. scielo.br

Bacillus subtilis

Members of the Bacillus subtilis group of bacteria are also known producers of this compound. encyclopedia.pubnih.gov These bacteria synthesize a wide array of volatile organic compounds, including numerous sulfur-containing metabolites. nih.gov this compound is one of the antifungal and antinematicidal sulfur metabolites produced by this group. encyclopedia.pubnih.gov The production of such compounds is part of the complex secondary metabolism of these bacteria, with a significant portion of their genome dedicated to the synthesis of bioactive compounds. nih.govnih.gov

Research has identified this compound among the volatile organic compounds emitted by Bacillus species. For instance, in a study investigating the volatile compounds from rhizosphere bacteria, this compound was detected in the headspace of soil vials treated with Streptomyces griseus S4-7, a bacterium often studied alongside Bacillus species. koreascience.kr The origin of many sulfur-containing metabolites in bacteria is the catabolism of amino acids like methionine. nih.gov

The production of this compound by Bacillus subtilis highlights the bacterium's potential use as a biocontrol agent in agriculture, owing to the antagonistic properties of its secondary metabolites against phytopathogens. nih.gov

Table 1: Microorganisms Producing this compound

| Microorganism | Type | Key Findings | References |

| Geotrichum candidum | Fungus | Four strains produce significant quantities of this compound and other S-methyl thioesters. This was the first report of a fungus producing these compounds. | nih.govnih.gov |

| Bacillus subtilis group | Bacteria | Produces a range of antifungal and antinematicidal sulfur metabolites, including this compound. | encyclopedia.pubnih.gov |

This compound in Animal Secretions and Pheromonal Contexts

Hamster

This compound has been identified as a component of hamster vaginal secretions and is considered to have a pheromonal function. It is noted as a reliable correlate of estrus in the golden hamster, indicating its importance in chemical communication related to reproductive status. thegoodscentscompany.com

Molecular Interactions and Signaling Mechanisms Involving this compound

The biological effects of this compound are mediated through its interaction with specific proteins and sensory receptors.

Ligand Binding Studies with this compound and Olfactory/Pheromone Binding Proteins

While direct ligand binding studies specifically detailing the interaction of this compound with olfactory or pheromone-binding proteins (PBPs) are not extensively detailed in the provided search results, the general mechanism of how these proteins function is well-established. PBPs are crucial for transporting hydrophobic pheromones and other odorants across the aqueous sensillar lymph to the olfactory receptors on dendritic membranes of olfactory neurons. nih.gov

In insects, for example, the pheromone-binding protein of the silk moth Bombyx mori completely encapsulates its ligand, bombykol, and features specific pathways for ligand entry and exit, which is essential for rapid binding and release. nih.gov It is plausible that in animals where this compound acts as a pheromone, similar binding proteins exist to facilitate its transport to the relevant receptors. Major urinary proteins (MUPs) in mice are an example of proteins that bind to pheromonal ligands, playing a role in behaviors like inter-male aggression and dominance signaling. lac-bac.gc.ca

Chemosensory Perception and Receptor Activation by this compound

The perception of volatile compounds like this compound involves chemosensory systems. In the nematode Caenorhabditis elegans, volatile organic compounds released by bacteria serve as important cues for food choice. elifesciences.orgnih.gov this compound has been identified as one of the volatile organic compounds released by Bacillus simplex, a food source for C. elegans. nih.gov Interestingly, the vapor of this compound is reported to be nematicidal. elifesciences.orgnih.gov The differential perception of such compounds by the worm's chemosensory neurons, such as the AWC neuron, influences its foraging behavior. elifesciences.org

In humans, the perception of sulfur-containing compounds often involves the trigeminal system, which detects irritants. For instance, isothiocyanates, another class of sulfur-containing compounds, are known to activate TRPA1 ion channels on peripheral afferent nerves. nih.govresearchgate.net This activation, which can occur through reversible covalent bonding, serves as a warning system for potential chemical damage. nih.govresearchgate.net While the specific receptors for this compound are not explicitly identified in the search results, its perception is likely mediated by olfactory receptors that are sensitive to thioesters and other sulfur compounds.

Theoretical and Computational Studies of S Methyl Butanethioate

Quantum Chemical Calculations for Electronic Structure and Reactivity of S-Methyl Butanethioate

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of thioesters like this compound. Computational studies on analogous thioesters have utilized methods such as DFT (with functionals like B3LYP and M06-2X) and ab initio MP2 calculations, often paired with extensive basis sets like 6-311++G**, to achieve high accuracy. acs.orgresearchgate.netrsc.org

These calculations reveal crucial details about the molecule's geometry and electronic distribution. For instance, the resonance energy of the S-C(O) bond in thioesters is significantly lower than that of the O-C(O) bond in corresponding esters (e.g., 7.6 kcal/mol vs. 16.1 kcal/mol for phenyl derivatives), which helps explain the different reactivity profiles. rsc.org The bond lengths within the thiocarboxyl group are notably longer than in a carboxyl group, with the C-S bond measuring approximately 1.8 Å compared to a C-O bond of about 1.3 Å. mdpi.com This structural difference, along with the lower electronegativity of sulfur, influences the molecule's reactivity in processes like nucleophilic acyl substitution. mdpi.comnih.gov

Furthermore, DFT calculations are instrumental in determining energetic properties. For example, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to evaluate the heat of formation and electron density of related organosulfur compounds. researchgate.net Such computational approaches can also predict the outcomes of chemical reactions by modeling transition states and reaction energy profiles, providing a theoretical foundation for understanding phenomena like chemoselectivity and reaction kinetics. jst.go.jpacs.org

Table 1: Representative Quantum Chemical Methods and Findings for Thioesters

| Computational Method | Basis Set | Key Findings | Source(s) |

| DFT (B3LYP) | 6-311++G(d,p) | Calculation of resonance energies, revealing lower stability of the thioester S-C(O) bond compared to the ester O-C(O) bond. | rsc.org |

| DFT (B3LYP), MP2 | 6-311++G** | Useful for conformational analysis and determining equilibrium geometries and rotational barriers. | acs.orgresearchgate.net |

| DFT (M06-2X) | 6-31+G(d,p) | Employed to calculate free-energy surfaces, transition states, and intermediates for elimination reactions of thioester analogues. | acs.org |

| Natural Bond Orbital (NBO) Analysis | N/A | Elucidates the role of electron delocalization in reactant and transition state stabilization during nucleophilic acyl transfer. | nih.gov |

Molecular Dynamics Simulations and Conformational Analysis of this compound

The three-dimensional structure and flexibility of this compound are critical to its function and reactivity. Molecular dynamics (MD) simulations and conformational analysis provide a window into these dynamic properties. nih.govnih.gov

This compound is characterized by significant rotational flexibility. This arises from the single bonds within its butyl chain and the C-S bond connecting the carbonyl group to the sulfur atom. Consequently, the molecule can exist in multiple conformational states. schrodinger.com However, the thioester functional group itself tends to maintain a planar configuration. acs.orgresearchgate.net

Computational studies on simple thioesters like methyl thiopropanoate (an analogue of this compound) using DFT methods (B3LYP/6-311++G**) show a preference for a cis arrangement around the O=C-S-C linkage. acs.orgresearchgate.net The barrier to rotation around the O=C-S bond is calculated to be around 11-13 kcal/mol. acs.orgresearchgate.net For the alkyl chain, a gauche methyl position is often the energy minimum structure, as seen in ethyl thioacetate (B1230152). acs.orgresearchgate.net These conformational preferences are influenced by a balance of steric interactions and electronic effects like hyperconjugation. researchgate.net MD simulations can further explore these dynamics in different solvent environments, revealing how intermolecular interactions affect the conformational landscape of the molecule. mdpi.commdpi.com

Table 2: Conformational Properties of this compound and Analogues

| Property | Description | Computational Finding | Source(s) |

| Rotational Flexibility | Rotation is possible around the C-C bonds of the butyl chain and the C-S bond. | The molecule can adopt multiple low-energy conformations. | schrodinger.com |

| Thioester Group | The O=C-S-C moiety. | Prefers a planar, cis conformation. | acs.orgresearchgate.net |

| Rotational Barrier (O=C-S) | The energy required to rotate around the thioester C-S bond. | Calculated to be 11-13 kcal/mol for simple thioesters. | acs.orgresearchgate.net |

| Alkyl Chain Conformation | The preferred arrangement of the butyl group. | Studies on analogues suggest a preference for gauche or cis arrangements over trans transition states. | acs.orgresearchgate.net |

Reaction Mechanism Elucidation of this compound Transformations using Computational Chemistry

Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions involving this compound. science.gov By calculating the potential energy surfaces, researchers can identify intermediates, transition states, and the associated energy barriers that govern a reaction's progress and outcome. acs.orgulisboa.pt

A notable example is the computational study of base-catalyzed elimination reactions of β-substituted thioesters, which are close analogues of this compound. Using DFT calculations (M06-2X functional), studies have explored the free-energy surface (FES) for these reactions in solution. acs.org These calculations show that the reaction can proceed through a stepwise E1cB (Elimination, Unimolecular, conjugate Base) mechanism. acs.org This pathway involves:

Proton Abstraction: The base removes a proton from the α-carbon, leading to the first transition state (TS1) and forming a carbanion intermediate.

Leaving Group Expulsion: The subsequent departure of the leaving group from the carbanion proceeds through a second transition state (TS2) to form the final alkene product. acs.org

Computational models have successfully predicted the stereochemical outcomes and the relative energy barriers for each step, finding that proton abstraction is often the rate-limiting step. acs.org Similarly, DFT calculations have been used to understand the mechanism of other transformations, such as the bromocyclization of unsaturated thioesters, where the sulfur atom acts as a nucleophile. jst.go.jpacs.org These studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. jst.go.jp

Table 3: Computationally Elucidated Mechanism for a Thioester Elimination Reaction

| Reaction Step | Description | Key Computational Insight | Source(s) |

| Reactants → TS1 | Abstraction of the α-hydrogen by a base. | The free-energy barrier for this step (ΔGTS1) is calculated. The anti pathway is favored over the syn pathway. | acs.org |

| TS1 → Intermediate | Formation of a discrete carbanion intermediate. | The structure and charge distribution of the enolate intermediate are characterized. | acs.org |

| Intermediate → TS2 | C-S bond cleavage and expulsion of the leaving group. | The free-energy barrier for this second step (ΔGTS2) is calculated. | acs.org |

| TS2 → Products | Formation of the final alkene product. | The overall reaction is shown to follow a stepwise E1cB pathway rather than a concerted E2 mechanism. | acs.org |

Structure-Activity Relationship (SAR) Modeling for this compound and Its Analogues

Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate a molecule's chemical structure with its biological or chemical activity. conicet.gov.aracs.organalis.com.my For this compound, which is known to be a secondary metabolite produced by bacteria like Bacillus subtilis with antifungal and antinematicidal properties, SAR studies offer a pathway to design more potent analogues. mdpi.com

While specific SAR models for this compound are not extensively published, the principles can be readily applied. conicet.gov.arnih.gov A typical SAR study would involve synthesizing a library of analogues by modifying the structure of this compound—for example, by altering the length of the alkyl chain, introducing substituents, or replacing the S-methyl group. These analogues would then be tested for a specific activity, such as inhibiting fungal growth. mdpi.com

Computational methods are then used to generate a set of molecular descriptors for each analogue. These can include:

Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. conicet.gov.ar

Geometrical Descriptors: Parameters describing the molecule's shape, size, and surface area. conicet.gov.ar

Topological Descriptors: Indices that quantify molecular branching and connectivity.

Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model linking these descriptors to the observed biological activity. conicet.gov.aranalis.com.my Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective agents and providing hypotheses about the molecular basis of their action. conicet.gov.ardiva-portal.org

Table 4: Framework for a Hypothetical SAR Study of this compound Analogues

| Component | Description | Example | Source(s) |

| Parent Compound | The starting molecule for the study. | This compound | mdpi.commdpi.com |

| Biological Activity | The measured effect to be modeled. | Antifungal or antinematicidal activity (e.g., IC50 value). | mdpi.com |

| Structural Analogues | A series of related compounds with systematic structural variations. | S-Ethyl butanethioate, S-Methyl pentanethioate, S-Methyl 3-methylbutanethioate. | mdpi.com |

| Molecular Descriptors | Calculated properties representing the chemical structure. | LUMO energy, solvent-accessible surface area, molecular shape parameters. | conicet.gov.ar |

| Modeling Technique | Statistical method to build the correlation. | Multiple Linear Regression (MLR) or Partial Least Squares (PLS). | conicet.gov.aranalis.com.my |

| Objective | The goal of the SAR model. | To predict the activity of new analogues and understand the structural requirements for high potency. | conicet.gov.aracs.org |

Advanced Applications and Biotechnological Potential of S Methyl Butanethioate

Biotechnological Production and Process Optimization of S-Methyl Butanethioate

The production of this compound through biotechnological means offers a promising alternative to chemical synthesis, potentially leading to more natural and sustainable flavor compounds. This section delves into the key aspects of its biotechnological production, including bioreactor design and the genetic engineering of microorganisms.

Bioreactor Design and Engineering for Enhanced this compound Yields

The efficient production of this compound via microbial fermentation is heavily reliant on the design and engineering of bioreactors. Optimizing bioreactor conditions is crucial for maximizing yield and productivity. Key parameters that influence the production of volatile compounds like this compound include the choice of microbial strain, medium composition, pH, temperature, and aeration.

Research into the production of flavor compounds by microorganisms often involves the use of submerged fermentation in stirred-tank bioreactors. For instance, studies on the production of other flavor compounds by fungi and bacteria have demonstrated the importance of controlling fermentation parameters to enhance yields. While specific details on bioreactor design solely for this compound are limited, principles from the broader field of microbial flavor production can be applied. For example, scaling up fermentation from flask to bioreactor has been shown to increase enzyme activity, which is a critical factor in the biosynthesis of flavor compounds. researchgate.net

Genetic Manipulation and Metabolic Engineering of Microorganisms for this compound Biosynthesis

Genetic and metabolic engineering of microorganisms presents a powerful strategy for overproducing desired flavor compounds like this compound. This involves modifying the metabolic pathways of microorganisms to channel more precursors towards the synthesis of the target molecule.

Several microorganisms, including bacteria from the Bacillus subtilis group, are known to produce a variety of volatile sulfur compounds, including this compound. nih.govmdpi.comfrontiersin.org These microorganisms possess the enzymatic machinery necessary for the synthesis of thioesters. For example, lipases, which are enzymes that can catalyze esterification reactions, are key to the formation of flavor esters and thioesters. researchgate.netscielo.brscribd.com The production of these enzymes can be enhanced through the optimization of fermentation parameters and genetic manipulation of the producing microorganisms. researchgate.netresearchgate.net

Metabolic engineering strategies could involve:

While specific examples of genetically engineered microorganisms for the sole purpose of this compound overproduction are not extensively documented in the provided search results, the principles of metabolic engineering have been successfully applied to the production of other valuable flavor and fragrance compounds.

Mechanistic Understanding of this compound in Flavor and Fragrance Science

This compound is a potent aroma compound that significantly contributes to the flavor profiles of various foods. Understanding its sensory characteristics and how it interacts with other flavor components is crucial for its effective application in the food and fragrance industries.

Contribution of this compound to Specific Aroma Profiles (e.g., Dairy, Fruit)

This compound is recognized for its contribution to both dairy and fruit aromas. Its sensory perception can vary depending on its concentration and the food matrix in which it is present.

The following table summarizes the aroma descriptors associated with this compound in different contexts:

| Source/Context | Aroma Descriptors |

|---|---|

| General | Cheesy, cabbage, sulfurous. semanticscholar.orgmdpi.com |

| Dairy (Cheese) | Sharp, ripe cheese, fermented, creamy, sulfury. researchgate.netscielo.brfragranceu.comnih.govnih.gov |

| Fruit (Melon, Strawberry) | Ripe fruit, fermented fruit. researchgate.netscielo.brmdpi.comnih.govgoogle.com |

| Diluted in Propylene Glycol | Sharp ripe cheese, sulfury, acrid, fermented, tomato, mushroom. fragranceu.com |

Psychophysical and Sensory Evaluation Methodologies for this compound Perception

Gas chromatography-olfactometry (GC-O) is a key technique used to determine the odor activity of volatile compounds like this compound. This method combines the separation power of gas chromatography with human sensory perception, allowing researchers to identify which compounds in a complex mixture are responsible for the aroma. The odor potency of S-methyl thioesters has been assessed using best estimate-GC-lower amount detected by sniffing (BE-GC-LOADS) values. nih.gov

Sensory panels, composed of trained assessors or consumers, are also crucial for evaluating the flavor profile of products containing this compound. google.comgoogle.com Descriptive analysis, where panelists rate the intensity of specific flavor attributes, is a common method. google.com For example, a trained panel of 18 subjects was used to confirm the "green" and "fruity" notes in the odor of S-methyl thiohexanoate, a related compound. nih.gov Two-point identification tests can be used to determine the concentration at which the effect of a specific isomer can be clearly perceived. google.com

Influence of this compound on Perceived Sweetness and Flavor Modulation

Emerging research suggests that certain volatile compounds can influence the perception of taste, including sweetness. This compound has been identified as a volatile compound that can be included in compositions designed to increase the perceived sweetness of a comestible without the addition of sugar or artificial sweeteners. google.com This phenomenon, known as flavor modulation, highlights the complex interactions between olfaction and taste.

While the precise mechanism by which this compound enhances sweetness perception is not fully elucidated, it is believed to be related to the cross-modal interactions between the olfactory and gustatory systems. The presence of specific volatile compounds can alter the brain's interpretation of taste signals. This has significant implications for the food industry, particularly in the development of reduced-sugar products that maintain a desirable level of sweetness.

A patent application describes compositions containing a combination of volatile compounds, including this compound, that can increase the perceived sweetness of food products. google.com This suggests that this compound, in conjunction with other volatiles, can be a valuable tool for flavor modulation.

This compound as a Building Block in Pharmaceutical and Specialty Chemical Synthesis

This compound is a versatile chemical intermediate that serves as a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and functionalized aromatics that are relevant to the pharmaceutical and specialty chemical industries. Its thioester functionality provides a unique reactivity profile, allowing it to participate in a variety of chemical transformations. Thioesters like this compound are recognized as important intermediates in organic chemistry, utilized in the creation of heterocyclic compounds and molecules featuring carbonyl groups. tandfonline.com Their stability combined with sufficient reactivity for C-S bond activation by transition metals makes them effective synthons. sioc-journal.cn

Role in Heterocyclic Synthesis: Formation of Pyrimidines

One of the key applications of this compound is in the construction of pyrimidine (B1678525) rings, which are core structures in many bioactive molecules and pharmaceuticals. thieme-connect.de Research has demonstrated that thioesters, including this compound, can function as the carbonyl component in condensation reactions with nitriles. In the presence of trifluoromethanesulfonic anhydride, this compound reacts with various aliphatic and aromatic nitriles to yield 4-(methylsulfanyl)pyrimidines. This reaction proceeds in good yields and showcases the utility of the thioester as a reliable building block for creating substituted pyrimidines, a class of compounds with significant interest due to their biocompatible and bioactive properties. thieme-connect.de

Table 1: Synthesis of 4-(Methylsulfanyl)pyrimidines

General reaction scheme for the synthesis of pyrimidines using this compound as a building block. thieme-connect.de

| Reactant 1 | Reactant 2 (Nitrile) | Key Reagent | Product Class |

|---|---|---|---|

| This compound | Aliphatic or Aromatic Nitriles | Trifluoromethanesulfonic anhydride | 4-(Methylsulfanyl)pyrimidines |

Transition-Metal Catalyzed Cross-Coupling Reactions

This compound has emerged as a key reagent in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-sulfur and carbon-carbon bonds. nih.govrsc.org These methods are significant because they provide pathways to synthesize aryl methyl sulfides and aryl methyl thioesters, which are structural motifs found in various pharmaceuticals and natural products. researchgate.netbeilstein-journals.org

Specifically, this compound can be used as a source for the methylthio (-SMe) group in the thiomethylation of aryl halides. nih.govrsc.org Furthermore, in the presence of carbon monoxide, it participates in carbonylative thiomethylation, leading to the formation of S-methyl aryl thioesters. nih.govresearchgate.netrsc.org These reactions are notable for their broad substrate scope, accommodating aryl halides with both electron-donating and electron-withdrawing groups, as well as various heterocyclic substrates like indole (B1671886) and quinoline. rsc.org

Table 2: Palladium-Catalyzed Reactions with this compound

Examples of this compound as a building block in Pd-catalyzed cross-coupling reactions with aryl halides (Ar-X). nih.govrsc.org

| Reaction Type | Aryl Halide (Ar-X) Example | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| Thiomethylation | 1-Iodonaphthalene | PdCl₂, Xantphos, KOtBu, 140 °C | 1-(Methylthio)naphthalene | Good to Excellent rsc.org |

| Carbonylative Thiomethylation | Iodobenzene | PdCl₂, Xantphos, KOtBu, CO (20 bar), 130 °C | S-Methyl benzothioate | Good to Excellent nih.govresearchgate.net |

| Thiomethylation | 4-Iodo-N,N-dimethylaniline | PdCl₂, Xantphos, KOtBu, 140 °C | 4-(Methylthio)-N,N-dimethylaniline | 91% rsc.org |

Application in N-Acylation of Indoles

N-acylated indoles are prevalent structural motifs in a wide array of pharmaceuticals and natural products. beilstein-journals.org this compound has been successfully employed as an effective acylating agent for the chemoselective N-acylation of indoles. This transformation provides a direct method for synthesizing N-acylindoles, which are important intermediates in medicinal chemistry. The reaction is typically promoted by a base such as cesium carbonate and proceeds smoothly to give the desired products in good yields. The utility of this method has been demonstrated on a gram scale, indicating its potential for practical application in larger-scale synthesis. beilstein-journals.org

The proposed mechanism involves the deprotonation of the indole by the base, followed by a nucleophilic attack of the resulting indole anion on the electrophilic carbonyl carbon of this compound. beilstein-journals.org

Table 3: N-Acylation of Indoles with this compound

Selected examples of the synthesis of N-acylindoles using this compound. beilstein-journals.org

| Indole Substrate | Reagents & Conditions | Product | Isolated Yield |

|---|---|---|---|

| 3-Methyl-1H-indole | Cs₂CO₃, xylene, 140 °C, 12 h | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | 62% (on a 2 mmol scale) beilstein-journals.org |

| 5-Bromo-1H-indole | Cs₂CO₃, xylene, 140 °C, 12 h | 1-(5-Bromo-1H-indol-1-yl)butan-1-one | 72% beilstein-journals.org |

| Carbazole (B46965) | Cs₂CO₃, xylene, 140 °C, 12 h | 1-(9H-Carbazol-9-yl)butan-1-one | 84% beilstein-journals.org |

Environmental Fate and Ecotoxicological Research on S Methyl Butanethioate

Biodegradation and Biotransformation Pathways of S-Methyl Butanethioate in Aquatic and Terrestrial Environments

This compound is subject to biological degradation and transformation in both aquatic and terrestrial systems, primarily through enzymatic hydrolysis. As a thioester, it is anticipated to be rapidly hydrolyzed by common enzymes such as lipases and esterases, which are ubiquitous in the environment. scielo.brresearchgate.netfemaflavor.orgfemaflavor.org This reaction breaks the thioester bond, yielding butanoic acid and methanethiol (B179389).

The biotransformation does not end with hydrolysis. The resulting methanethiol can undergo further metabolic processes. mhlw.go.jp These pathways include S-methylation, catalyzed by enzymes like thiol S-methyltransferase, which converts the thiol into a methyl thioether (sulfide). mhlw.go.jp This sulfide (B99878) can then be further oxidized to form the corresponding methyl sulfoxide (B87167) and methyl sulfone, which are more water-soluble and can be excreted by organisms. mhlw.go.jp Alternatively, thiols can be oxidized to form sulfenic acids (RSOH), which are typically unstable and are further oxidized to sulfinic (RSO₂H) and sulfonic (RSO₃H) acids. femaflavor.orgmhlw.go.jp

Evidence of its role in natural ecosystems comes from its production by various microorganisms. Strains of bacteria from the Bacillus subtilis group are known to produce this compound, which exhibits antifungal and nematicidal properties. mdpi.comnih.govfrontiersin.org It has also been identified as a volatile organic compound produced by soil bacteria such as Pseudomonas and Streptomyces griseus, suggesting its involvement in microbial interactions within the soil environment. koreascience.krasm.orgnih.gov The presence of this compound in terrestrial plants and certain seafood further indicates that natural pathways for its synthesis and degradation are widespread. researchgate.netresearchgate.net Lipases, enzymes capable of catalyzing its formation, are important biocatalysts in various industries, including food processing. scielo.br

Environmental Persistence and Mobility Studies of this compound

Specific experimental studies on the environmental persistence and mobility of this compound are limited, with safety data sheets often stating that no data is available for these parameters. chemicalbook.comfishersci.commu-intel.com However, its likely environmental behaviour can be inferred from its physicochemical properties.

This compound is described as a flammable liquid that is insoluble in water. nih.govechemi.com Its insolubility in water suggests limited mobility in aquatic systems, with a tendency to partition to organic matter or sediment rather than remaining in the water column. Conversely, its characterization as a volatile compound indicates a potential for mobility in the atmosphere. mdpi.comnih.govfrontiersin.orgresearchgate.net The compound's volatility, coupled with its rapid anticipated biodegradation via hydrolysis, suggests that its persistence in the environment is likely to be low. femaflavor.orgfemaflavor.orgresearchgate.net

| Property | Value/Description | Inferred Environmental Fate |

|---|---|---|

| Water Solubility | Insoluble nih.govechemi.com | Low mobility in aquatic systems; likely to adsorb to sediment/organic matter. |

| Volatility | Volatile compound mdpi.comnih.govfrontiersin.orgresearchgate.net | Potential for atmospheric mobility; can be transported in the gaseous phase. |

| Biodegradation | Anticipated rapid hydrolysis by esterases femaflavor.orgfemaflavor.org | Low environmental persistence due to rapid biological breakdown. |

Advanced Ecotoxicological Assessment Methodologies for this compound

The ecotoxicological profile of this compound has been evaluated using various methodologies, consistent with assessments for flavouring agents and other chemical substances.

Similarly, the European Food Safety Authority (EFSA) assessed this compound for its use as a sensory additive in feed for all animal species. europa.eu The authority concluded that no safety concerns would arise for users, provided that appropriate protective measures are taken. europa.eu These comprehensive risk profiles by major regulatory bodies indicate that, under specified conditions of use, the compound is not considered to pose a significant risk to mammalian health.

| Parameter | Details |

|---|---|

| Chemical Name | Methyl Thiobutyrate nih.gov |

| JECFA Number | 484 nih.govwho.int |

| Evaluation Year | 1999 nih.govwho.int |

| ADI (Acceptable Daily Intake) | No safety concern at current levels of intake when used as a flavouring agent. nih.govwho.int |

| Report | TRS 896-JECFA 53/32 nih.govwho.int |

| Toxicological Monograph | FAS 44-JECFA 53/125 nih.govwho.int |

The mechanistic toxicity of this compound is investigated using a combination of in vitro and in vivo models, which is standard practice for food and feed additives. mhlw.go.jpeuropa.eu The safety evaluations performed by bodies like JECFA rely on data from such studies. nih.gov

In vitro models are essential for investigating specific mechanisms of action and for screening potential toxicity. For this compound and related volatile compounds, these models include: